

An In-depth Technical Guide to the Physical Properties of (+)-Menthyl Acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Menthyl acetate

Cat. No.: B3029068

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Menthyl acetate is a naturally occurring monoterpenoid ester, recognized for its characteristic minty aroma. As the acetate ester of (+)-menthol, it finds application in the fragrance, flavor, and pharmaceutical industries. This technical guide provides a comprehensive overview of the core physical properties of **(+)-Menthyl acetate**, detailing experimental methodologies for their determination and presenting quantitative data in a clear, accessible format. A visual representation of its synthesis pathway is also provided to aid in understanding its chemical origin.

Core Physical Properties

The physical characteristics of **(+)-Menthyl acetate** are crucial for its application in various scientific and industrial fields. These properties dictate its behavior under different conditions and are essential for formulation development, quality control, and chemical synthesis.

Tabulated Physical Data

A summary of the key physical properties of **(+)-Menthyl acetate** is presented in the table below. It is important to note that values can vary slightly depending on the experimental conditions and the purity of the sample. Data presented here is a consolidation from various sources, with specific values for the (+)-enantiomer where available.

Property	Value	Units	Notes	Citations
Molecular Formula	C ₁₂ H ₂₂ O ₂	-	[1]	
Molecular Weight	198.31	g/mol	[1]	
Appearance	Colorless clear liquid	-	[1]	
Odor	Minty, fresh, herbaceous	-	Characteristic of peppermint	[2]
Boiling Point	228 - 229	°C	At 760 mmHg	[3]
Melting Point	23 - 24	°C		
Density	0.922	g/mL	At 25 °C	
Refractive Index	1.447	-	At 20 °C, D-line	
Optical Rotation [α] ²⁰ /D	+76 to +79	°	Neat	
Flash Point	92	°C	Closed cup	
Solubility	Insoluble in water; soluble in alcohol and organic solvents.	-		

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail the standard experimental methodologies for measuring the key physical parameters of liquid compounds like **(+)-Menthyl acetate**.

Determination of Boiling Point (Micro-Boiling Point Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small liquid sample.

Procedure:

- A small amount of the **(+)-Methyl acetate** sample (a few milliliters) is placed in a small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
- The test tube is then attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- This assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) and heated gently at the side arm.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Heating is discontinued when a steady stream of bubbles is observed.
- The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Procedure:

- An empty, dry graduated cylinder is weighed using an analytical balance.
- A specific volume of **(+)-Methyl acetate** (e.g., 10 mL) is carefully added to the graduated cylinder, and the exact volume is recorded.
- The graduated cylinder containing the sample is then reweighed.

- The mass of the **(+)-Methyl acetate** is calculated by subtracting the mass of the empty graduated cylinder from the total mass.
- The density is then calculated by dividing the mass of the sample by its volume.

Determination of Refractive Index

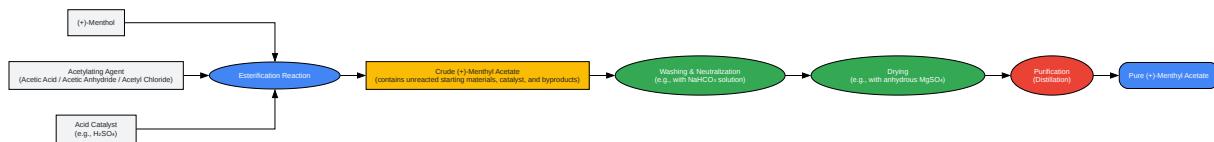
An Abbe refractometer is a standard instrument used to measure the refractive index of liquids.

Procedure:

- The refractometer is calibrated using a standard liquid with a known refractive index.
- A few drops of the **(+)-Methyl acetate** sample are placed on the prism of the refractometer.
- The prism is closed, and the light source is adjusted to illuminate the sample.
- The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
- The refractive index is then read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Determination of Optical Rotation

A polarimeter is used to measure the optical rotation of a chiral compound like **(+)-Methyl acetate**.


Procedure:

- The polarimeter is turned on and allowed to warm up. A blank measurement is taken using the solvent (if any) to zero the instrument.
- A solution of **(+)-Methyl acetate** of a known concentration is prepared, or the neat liquid is used.
- The polarimeter tube is filled with the sample, ensuring no air bubbles are present in the light path.

- The tube is placed in the polarimeter.
- The analyzer is rotated until the light intensity observed through the eyepiece is at a minimum or a match-point is achieved, depending on the instrument's design.
- The observed angle of rotation is recorded.
- The specific rotation is calculated using the formula: $[\alpha] = \alpha / (l * c)$ where:
 - $[\alpha]$ is the specific rotation
 - α is the observed rotation in degrees
 - l is the path length of the polarimeter tube in decimeters (dm)
 - c is the concentration of the solution in g/mL (or density for a neat liquid)

Synthesis Workflow

(+)-Menthyl acetate is typically synthesized via the esterification of (+)-menthol. This reaction can be carried out using acetic acid, acetic anhydride, or acetyl chloride as the acetylating agent. The general workflow for this synthesis is depicted below.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **(+)-Menthyl acetate**.

Conclusion

This technical guide has provided a detailed summary of the key physical properties of (+)-**Methyl acetate**, along with standardized experimental protocols for their determination. The tabulated data offers a quick reference for researchers, while the procedural outlines provide a foundation for laboratory practice. The inclusion of a synthesis workflow diagram further enhances the understanding of this compound's chemical context. This comprehensive information is intended to support the work of professionals in drug development, chemical research, and related scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn.juniata.edu [cdn.juniata.edu]
- 2. homesciencetools.com [homesciencetools.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of (+)-Methyl Acetate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3029068#physical-properties-of-methyl-acetate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com